molecular formula C18H15ClF3N3O B2541599 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile CAS No. 339029-74-2

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile

Cat. No.: B2541599
CAS No.: 339029-74-2
M. Wt: 381.78
InChI Key: PSVUVGXPYNPSBD-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile is a complex organic compound known for its unique chemical structure and properties It contains a pyridine ring substituted with chloro and trifluoromethyl groups, a morpholine ring, and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with phenylacetonitrile in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions, such as:

Uniqueness

What sets 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile apart is its combination of a pyridine ring with chloro and trifluoromethyl groups, a morpholine ring, and a phenylacetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O/c19-15-10-14(18(20,21)22)11-24-16(15)17(12-23,13-4-2-1-3-5-13)25-6-8-26-9-7-25/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUVGXPYNPSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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